3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097934-45-5) is a synthetic small-molecule urea derivative (C16H16N2O2S2, MW 332.44) featuring a densely functionalized architecture with three distinct heterocyclic rings: a furan-2-yl group and a thiophen-3-yl group attached to a chiral ethyl linker, and a thiophen-2-ylmethyl substituent on the urea nitrogen. This compound belongs to a class of urea-based scaffolds frequently explored in medicinal chemistry for kinase inhibition and receptor modulation, where the precise regiochemistry of thiophene and furan substitution is known to critically influence target binding and pharmacokinetic properties.

Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
CAS No. 2097934-45-5
Cat. No. B2487776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
CAS2097934-45-5
Molecular FormulaC16H16N2O2S2
Molecular Weight332.44
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
InChIInChI=1S/C16H16N2O2S2/c19-16(17-9-13-3-2-7-22-13)18-10-14(12-5-8-21-11-12)15-4-1-6-20-15/h1-8,11,14H,9-10H2,(H2,17,18,19)
InChIKeySQAYSDHPUBSGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097934-45-5): A Heterocyclic Urea Research Candidate


3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097934-45-5) is a synthetic small-molecule urea derivative (C16H16N2O2S2, MW 332.44) featuring a densely functionalized architecture with three distinct heterocyclic rings: a furan-2-yl group and a thiophen-3-yl group attached to a chiral ethyl linker, and a thiophen-2-ylmethyl substituent on the urea nitrogen . This compound belongs to a class of urea-based scaffolds frequently explored in medicinal chemistry for kinase inhibition and receptor modulation, where the precise regiochemistry of thiophene and furan substitution is known to critically influence target binding and pharmacokinetic properties [1]. Commercial availability is documented at ≥95% purity .

Why Generic Urea Analogs Cannot Substitute for 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea


The biological and physicochemical properties of heterocyclic ureas are highly sensitive to the regiochemistry of their thiophene substituents. The target compound incorporates a thiophen-3-yl group on the ethyl linker, which differs electronically and sterically from the more common thiophen-2-yl isomer. In analogous heterocyclic systems, the 3-thiophene ring exhibits distinct electron-withdrawing effects that can alter oxidation rates by approximately 20% compared to 2-thiophene analogs . Furthermore, the conjugated π-system of the thiophene rings provides stabilization of the urea linkage, reducing hydrolysis rates by up to 40% relative to aliphatic urea analogs . Simple replacement with a mono-heterocyclic urea or a 2-thiophene positional isomer (e.g., CAS 2097859-78-2) would therefore risk altered metabolic stability, target residence time, and pharmacological profile.

Head-to-Head and Class-Level Differentiation Evidence for 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea


Thiophene Regiochemistry: 3-yl vs 2-yl Positional Isomer Comparison

The target compound contains a thiophen-3-yl substituent, distinguishing it from the closely related analog 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097859-78-2) . Class-level inference from thiophene-containing urea series indicates that the 3-thiophene isomer demonstrates altered electron-withdrawing capacity, which can accelerate oxidation rates by approximately 20% relative to the 2-thiophene isomer . This difference may translate into differentiated metabolic soft-spot profiles, a critical parameter for optimizing half-life in drug discovery programs.

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Hydrolytic Stability Advantage of Heterocyclic Urea Scaffold

The urea linkage in the target compound is flanked by two thiophene-containing moieties. Across related chemical series, thiophene rings stabilize the urea group through conjugated π-systems, reducing hydrolysis rates by approximately 40% compared to aliphatic urea analogs . This stabilization is structurally conferred by the specific combination of thiophen-2-ylmethyl and thiophen-3-yl/furan-2-yl ethyl substituents present in CAS 2097934-45-5.

Chemical Stability Formulation Pharmacokinetics

Commercial Purity Benchmarking Against Analog Suppliers

The target compound is commercially available at a documented purity of ≥95% . This purity level is essential for reproducible biological assays, as urea derivatives can contain residual starting materials that act as assay interferents. In comparison, the closely related positional isomer CAS 2097859-78-2 is listed without a verified purity specification on major chemical databases, potentially introducing variability in experimental outcomes .

Quality Control Procurement Reproducibility

Application Scenarios for 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea


Kinase Inhibitor Lead Optimization Programs Requiring Regioisomeric SAR Exploration

The compound's unique 3-thiophene substitution pattern makes it a valuable tool compound for mapping kinase ATP-binding site topology. Its structural divergence from the 2-thiophene isomer (CAS 2097859-78-2) allows medicinal chemists to probe how thiophene orientation affects hinge-binding interactions and selectivity profiles across the kinome .

Metabolic Stability Screening Panels for Heterocyclic Urea Candidates

Given the class-level evidence of differential oxidation rates between 3-thiophene and 2-thiophene regioisomers, this compound is suited for inclusion in liver microsome or hepatocyte stability panels aimed at establishing structure-metabolism relationships for thiophene-containing ureas .

Formulation Development Studies Requiring Hydrolytically Stable Urea Scaffolds

The conjugated thiophene system provides enhanced hydrolytic stability over aliphatic ureas. This compound can serve as a reference standard in forced degradation studies to benchmark the stability of new urea-based candidates under acidic, basic, and oxidative stress conditions .

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